

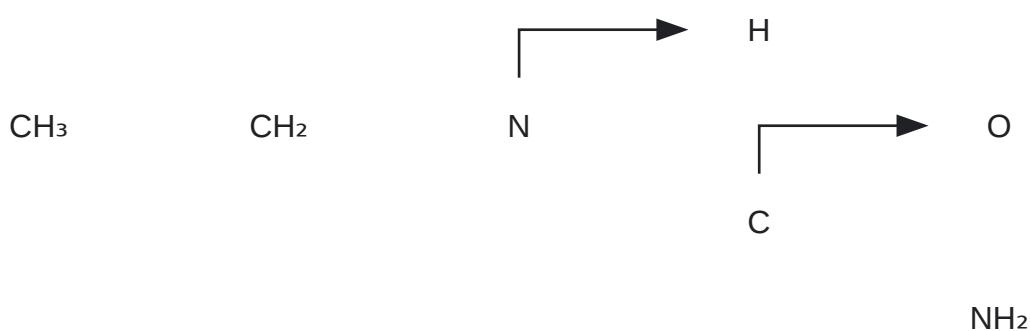
N-Ethylurea chemical structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethylurea**
Cat. No.: **B042620**

[Get Quote](#)


An In-depth Technical Guide to N-**Ethylurea**: Structure, Synthesis, and Applications

Abstract

N-**Ethylurea** (EtU) is a simple urea derivative that serves as a versatile building block in organic synthesis. Its utility spans various industries, primarily as an intermediate in the production of pharmaceuticals, pesticides, and other biologically active compounds.[\[1\]](#)[\[2\]](#) The structural simplicity of N-**Ethylurea**, featuring a reactive urea moiety and an ethyl group, allows for its incorporation into more complex molecular frameworks. This guide provides a comprehensive overview of N-**Ethylurea**, detailing its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to researchers in drug discovery and development. Furthermore, it discusses the properties and applications of its significant derivative, N-Nitroso-N-**ethylurea** (ENU), a potent mutagen used in genetic research.

Chemical Identity and Formula

N-**Ethylurea** is an organic compound characterized by an ethyl group attached to one of the nitrogen atoms of a urea core.

[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of **N-Ethylurea**.

Table 1: Chemical Identifiers for **N-Ethylurea**

Identifier	Value	Reference
IUPAC Name	ethylurea	[3]
Synonyms	1-Ethylurea, Ethylcarbamide, EtU	[1][2][4]
CAS Number	625-52-5	[3][4][5]
Molecular Formula	C ₃ H ₈ N ₂ O	[2][3][5]
Linear Formula	C ₂ H ₅ NHCONH ₂	[4]
Molecular Weight	88.11 g/mol	[2][3][4]
InChI Key	RYECOJGRJDOGPP-UHFFFAOYSA-N	[1][2][5]
Canonical SMILES	CCNC(=O)N	[1][4]

Physicochemical Properties

N-Ethylurea is a solid at room temperature, appearing as white to beige crystals.[1][2] It is stable under normal conditions and soluble in water.[1][2]

Table 2: Physicochemical Data for N-Ethylurea


Property	Value	Reference
Appearance	White to beige crystalline solid	[1][2]
Melting Point	87-90 °C	[2][4]
Boiling Point	163.08 °C (estimate)	[2]
Water Solubility	Soluble (0.1 g/mL in H ₂ O)	[1][2]
Flash Point	93.4 °C (200.1 °F) - closed cup	[4]
pKa	14.39 ± 0.46 (Predicted)	[1][2]
LogP	-0.7	[3]

Synthesis and Experimental Protocols

N-Ethylurea can be synthesized through several methods. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis from Primary Amides via Hofmann Rearrangement

A modern and efficient method involves the Hofmann rearrangement of a primary amide, such as propionamide, using a hypervalent iodine reagent like phenyliodine diacetate (PIDA) in the presence of an ammonia source.[6] This method generates an isocyanate intermediate that is subsequently trapped by ammonia to form the target urea.[6]

[Click to download full resolution via product page](#)

Caption: Workflow for N-**Ethylurea** synthesis via Hofmann rearrangement.

Experimental Protocol:

- Title: Synthesis of 1-**Ethylurea** (9I) from Propionamide.[6]
- Procedure:
 - To a stirred solution of propionamide (73.1 mg, 1.0 mmol) in a 7 M solution of ammonia in methanol (1.25 mL), add (diacetoxymethyl)benzene (PIDA) at 0 °C under an argon atmosphere.[6]
 - Maintain the reaction at 0 °C for 30 minutes.[6]
 - Allow the reaction mixture to warm to room temperature and continue stirring for 90 minutes.[6]
 - Monitor the reaction completion using Thin Layer Chromatography (TLC).[6]
 - Upon completion, concentrate the mixture under reduced pressure to remove the solvent. [6]
 - Purify the crude product by flash chromatography on silica gel (eluent: CH₂Cl₂/EtOH, 9:1) to yield N-**Ethylurea** as colorless needles (yield: 84%).[6]

Industrial Synthesis

A common industrial preparation involves the reaction of urea and ethylamine in a solvent such as toluene.[1]

- Toluene and urea are added to a sealed reaction kettle.[1]
- The mixture is heated and stirred.[1]
- Ethylamine gas is passed into the heated mixture.[1]

- After the addition is complete, the mixture is stirred for an additional 30 minutes before being cooled to 40-50 °C.[1]
- The product crystallizes upon further cooling to 0-5 °C, after which it is filtered and dried.[1]

Applications in Research and Drug Development

The urea functional group is a key structural motif in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[7][8] This makes urea derivatives, including **N-Ethylurea**, valuable scaffolds in drug design.[8][9]

- Synthetic Intermediate: **N-Ethylurea** is primarily used as a versatile intermediate for synthesizing more complex molecules.[1][2] Its nucleophilic nitrogen atoms and carbonyl group provide reactive sites for building pharmaceutical agents and agricultural chemicals.[1]
- Enzyme Inhibitors: The urea moiety is present in numerous approved drugs that act as enzyme inhibitors, particularly kinase inhibitors like Sorafenib.[7][8] While **N-Ethylurea** itself is not a drug, it serves as a fundamental building block for creating libraries of N-substituted ureas to screen for biological activity.[9]
- Agrochemicals: It is used in the agricultural sector as a plant growth regulator by inhibiting the biosynthesis of gibberellins, which are hormones that promote stem elongation.[1]

Key Derivative: **N-Nitroso-N-ethylurea (ENU)**

N-Ethylurea is a precursor to **N-Nitroso-N-ethylurea (ENU)**, a potent mutagenic and carcinogenic compound with significant applications in genetics research.[10][11]

Table 3: Properties of **N-Nitroso-N-ethylurea (ENU)**

Property	Value	Reference
CAS Number	759-73-9	[11] [12]
Molecular Formula	C ₃ H ₇ N ₃ O ₂	[10] [12]
Molecular Weight	117.11 g/mol	[13]
Appearance	Yellow-pink crystals or off-white powder	[10] [14]
Biological Role	DNA alkylating agent, mutagen, carcinogen, genotoxin	[10] [13] [15]
Mechanism of Action	Induces mutations by alkylating nucleobases (e.g., forming O ₆ -ethylguanine), leading to DNA damage. [15]	
Application	Widely used in experimental genetics to induce random mutations in model organisms (e.g., mice, rats) for studying gene function and modeling human diseases. [13]	

Synthesis: ENU is prepared by the reaction of N-**Ethylurea** with a nitrosating agent, such as nitrous acid.[\[10\]](#)

Safety: ENU is classified as a substance reasonably anticipated to be a human carcinogen and must be handled with extreme caution using appropriate personal protective equipment in a controlled laboratory setting.[\[10\]](#)[\[16\]](#) It is sensitive to light, moisture, and decomposes in alkaline solutions.[\[10\]](#)[\[14\]](#)

Safety and Handling

N-**Ethylurea** is considered moderately toxic by parenteral route and may cause irritation to the respiratory system.[\[1\]](#)[\[2\]](#) Possible risk of irreversible effects has been reported.[\[1\]](#) When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[\[1\]](#)[\[2\]](#)

- Handling: Use in a well-ventilated area or chemical fume hood.[1] Avoid breathing dust and prevent contact with skin and eyes.[1] Standard personal protective equipment (gloves, safety glasses) should be worn.
- Storage: Store in a tightly closed container in a dry, cool place at room temperature.[1][2]

Conclusion

N-Ethylurea is a foundational chemical with significant utility in organic synthesis. Its straightforward structure and versatile reactivity make it an important intermediate in the production of a wide range of products, most notably pharmaceuticals and agrochemicals. For researchers in drug discovery, **N-Ethylurea** represents a simple yet powerful scaffold for developing novel bioactive compounds. Understanding its properties, synthesis, and the biological significance of its derivatives like ENU is crucial for leveraging its full potential in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Ethylurea | 625-52-5 [chemicalbook.com]
- 3. Ethylurea | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethylurea 97 625-52-5 [sigmaaldrich.com]
- 5. Urea, ethyl- [webbook.nist.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. n-Nitroso-n-Ethylurea - OEHHA [oehha.ca.gov]
- 12. Urea, N-ethyl-N-nitroso- [webbook.nist.gov]
- 13. N-Nitroso-N-ethylurea Bulk package 759-73-9 [sigmaaldrich.com]
- 14. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. nj.gov [nj.gov]

• To cite this document: BenchChem. [N-Ethylurea chemical structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042620#n-ethylurea-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com